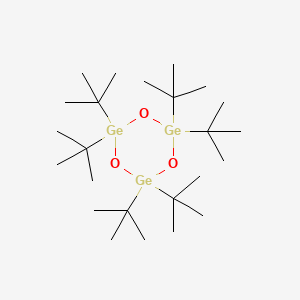
2,2,4,4,6,6-Hexa-tert-butyl-1,3,5,2,4,6-trioxatrigerminane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4,6,6-Hexa-tert-butyl-1,3,5,2,4,6-trioxatrigerminane is a highly specialized compound known for its unique structural properties and applications in various fields. This compound is characterized by its bulky tert-butyl groups and the presence of three oxygen atoms in a trigerminane framework.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6-Hexa-tert-butyl-1,3,5,2,4,6-trioxatrigerminane typically involves the reaction of tert-butyl-substituted precursors under controlled conditions. One common method includes the use of tert-butyl alcohol and a suitable catalyst to facilitate the formation of the desired compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,4,6,6-Hexa-tert-butyl-1,3,5,2,4,6-trioxatrigerminane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce simpler hydrocarbons.
Applications De Recherche Scientifique
2,2,4,4,6,6-Hexa-tert-butyl-1,3,5,2,4,6-trioxatrigerminane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a stabilizing agent in biological systems.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized as an additive in polymers to enhance their stability and performance.
Mécanisme D'action
The mechanism of action of 2,2,4,4,6,6-Hexa-tert-butyl-1,3,5,2,4,6-trioxatrigerminane involves its ability to interact with free radicals and other reactive species. The bulky tert-butyl groups provide steric hindrance, which helps in stabilizing the compound and preventing unwanted reactions. The oxygen atoms in the trigerminane framework play a crucial role in its reactivity and interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5-Trimethyl-2,4,6-tris (3,5-di-tert-butyl-4-hydroxybenzyl)benzene
- 2,4,6-Tris (3,5-di-tert-butyl-4-hydroxybenzyl)mesitylene
- 3,5-Di-tert-butyl-1,2-benzoquinone
Uniqueness
2,2,4,4,6,6-Hexa-tert-butyl-1,3,5,2,4,6-trioxatrigerminane is unique due to its specific arrangement of tert-butyl groups and the presence of three oxygen atoms in a trigerminane framework. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
85906-64-5 |
|---|---|
Formule moléculaire |
C24H54Ge3O3 |
Poids moléculaire |
608.6 g/mol |
Nom IUPAC |
2,2,4,4,6,6-hexatert-butyl-1,3,5,2,4,6-trioxatrigerminane |
InChI |
InChI=1S/C24H54Ge3O3/c1-19(2,3)25(20(4,5)6)28-26(21(7,8)9,22(10,11)12)30-27(29-25,23(13,14)15)24(16,17)18/h1-18H3 |
Clé InChI |
CQPIZAYKGVJIBT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Ge]1(O[Ge](O[Ge](O1)(C(C)(C)C)C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-([1,1'-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole](/img/structure/B14422842.png)
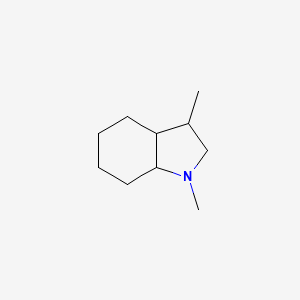
![4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline](/img/structure/B14422871.png)
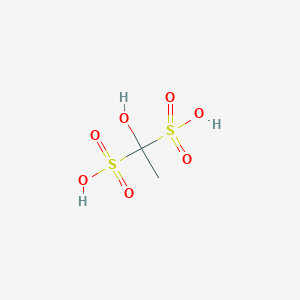
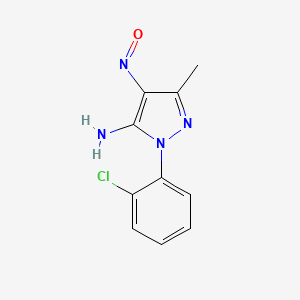
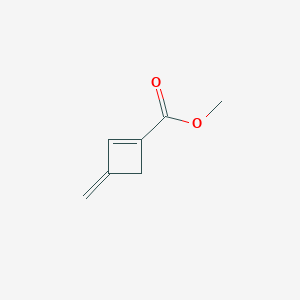
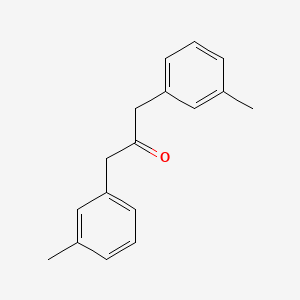
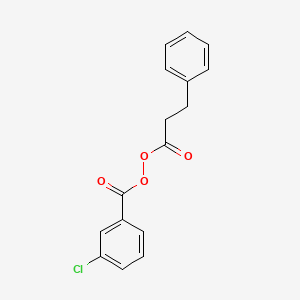
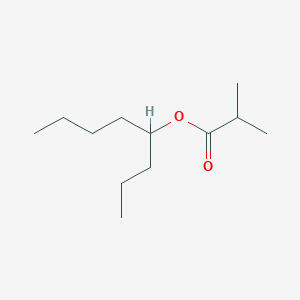
![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14422906.png)
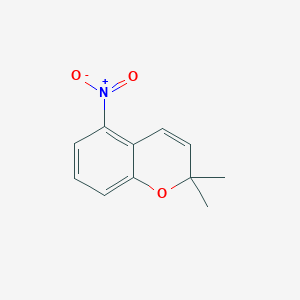
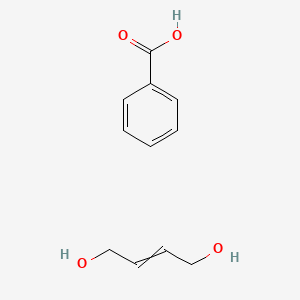
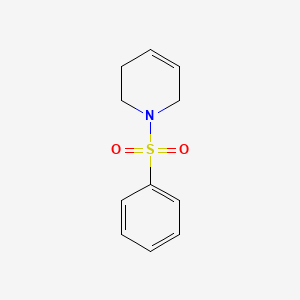
![1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde](/img/structure/B14422934.png)
